molecular formula C19H17Cl2N3O3 B12754756 (2S,4R)-Difenoconazole CAS No. 1161016-84-7

(2S,4R)-Difenoconazole

Cat. No.: B12754756
CAS No.: 1161016-84-7
M. Wt: 406.3 g/mol
InChI Key: BQYJATMQXGBDHF-BFUOFWGJSA-N
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Description

(2S,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Difenoconazole involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Difenoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted aromatic rings. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

(2S,4R)-Difenoconazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity and function of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-Difenoconazole is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2S,4R) configuration may result in different binding affinities and selectivity towards fungal enzymes compared to other stereoisomers .

Properties

CAS No.

1161016-84-7

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

1-[[(2S,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19-/m1/s1

InChI Key

BQYJATMQXGBDHF-BFUOFWGJSA-N

Isomeric SMILES

C[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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